molecular formula C16H19N5O3S3 B10986681 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10986681
M. Wt: 425.6 g/mol
InChI Key: QGJQWYYQDJKLOV-UHFFFAOYSA-N
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Description

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a unique combination of thieno[2,3-d]pyrimidine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized to introduce the hydroxy and propan-2-yl groups. Subsequent steps involve the formation of the thiadiazole ring and the final coupling reactions to attach the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability of starting materials, reaction yields, and the purification processes required to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

Biologically, the compound’s potential as a pharmaceutical agent is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-cancer or anti-inflammatory therapies.

Medicine

In medicine, the compound could be explored for its therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases that currently lack effective therapies.

Industry

Industrially, the compound’s properties could be harnessed in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and are known for their biological activity.

    Thiadiazole derivatives: These compounds are also biologically active and are used in various pharmaceutical applications.

Uniqueness

What sets 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart is its combination of both thieno[2,3-d]pyrimidine and thiadiazole moieties. This dual functionality provides a unique set of properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N5O3S3

Molecular Weight

425.6 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H19N5O3S3/c1-8(2)10-4-9-14(23)17-11(18-15(9)26-10)6-25-7-12(22)19-16-21-20-13(27-16)5-24-3/h4,8H,5-7H2,1-3H3,(H,17,18,23)(H,19,21,22)

InChI Key

QGJQWYYQDJKLOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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